molecular formula C16H12N8O2S B11698227 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11698227
M. Wt: 380.4 g/mol
InChI Key: JCTPJYZESAMIGH-GIJQJNRQSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple heterocyclic rings, including oxadiazole, triazole, and thiophene

Preparation Methods

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors under controlled conditions.

    Synthesis of the triazole ring: This step often involves the use of azide and alkyne precursors in a cycloaddition reaction.

    Introduction of the thiophene moiety: This can be done through coupling reactions using thiophene derivatives.

    Final assembly: The final compound is obtained by condensing the intermediate products under specific conditions, such as refluxing in a suitable solvent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions using continuous flow techniques.

Chemical Reactions Analysis

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the heterocyclic rings are replaced by other groups using appropriate reagents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

    Materials Science: The compound’s heterocyclic rings make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, as well as in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s interaction with cellular pathways can also induce apoptosis in cancer cells or modulate inflammatory responses.

Comparison with Similar Compounds

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H12N8O2S

Molecular Weight

380.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C16H12N8O2S/c17-14-15(22-26-21-14)24-13(10-5-2-1-3-6-10)12(19-23-24)16(25)20-18-9-11-7-4-8-27-11/h1-9H,(H2,17,21)(H,20,25)/b18-9+

InChI Key

JCTPJYZESAMIGH-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=CS4

Origin of Product

United States

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